
O1-tert-butyl O3-ethyl (3R,4R)-4-aminopyrrolidine-1,3-dicarboxylate;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O1-tert-butyl O3-ethyl (3R,4R)-4-aminopyrrolidine-1,3-dicarboxylate;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring, which is a five-membered lactam, and is substituted with tert-butyl and ethyl groups, as well as an amino group. The presence of oxalic acid further adds to its chemical complexity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O1-tert-butyl O3-ethyl (3R,4R)-4-aminopyrrolidine-1,3-dicarboxylate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound.
Introduction of Substituents: The tert-butyl and ethyl groups are introduced through alkylation reactions. These reactions often require strong bases and alkyl halides as reagents.
Amination: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with a halogenated precursor.
Addition of Oxalic Acid: The final step involves the addition of oxalic acid to form the desired compound. This step may require specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
O1-tert-butyl O3-ethyl (3R,4R)-4-aminopyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the amino group or the pyrrolidine ring.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the carbonyl groups or other functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the alkyl substituents. Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Bases: Sodium hydroxide, potassium carbonate
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
O1-tert-butyl O3-ethyl (3R,4R)-4-aminopyrrolidine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of O1-tert-butyl O3-ethyl (3R,4R)-4-aminopyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include signal transduction and metabolic processes, where the compound modulates the activity of key proteins.
Comparación Con Compuestos Similares
Similar Compounds
- O1-tert-butyl O4-ethyl (+)-(3R,4R)-3-hydroxypiperidine-1,4-dicarboxylate
- (3R,4R)-4-acetoxy-3-((1R)-1-{[tert-butyl(dimethyl)silyl]oxy}ethyl)azetidin-2-one
Uniqueness
O1-tert-butyl O3-ethyl (3R,4R)-4-aminopyrrolidine-1,3-dicarboxylate is unique due to its specific substitution pattern and the presence of oxalic acid. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H24N2O8 |
|---|---|
Peso molecular |
348.35 g/mol |
Nombre IUPAC |
1-O-tert-butyl 3-O-ethyl 4-aminopyrrolidine-1,3-dicarboxylate;oxalic acid |
InChI |
InChI=1S/C12H22N2O4.C2H2O4/c1-5-17-10(15)8-6-14(7-9(8)13)11(16)18-12(2,3)4;3-1(4)2(5)6/h8-9H,5-7,13H2,1-4H3;(H,3,4)(H,5,6) |
Clave InChI |
LLRLFDPWCXPSAB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CN(CC1N)C(=O)OC(C)(C)C.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


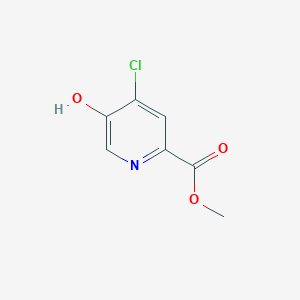
![tert-Butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13893999.png)




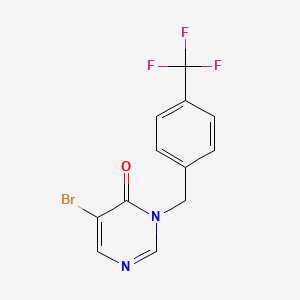
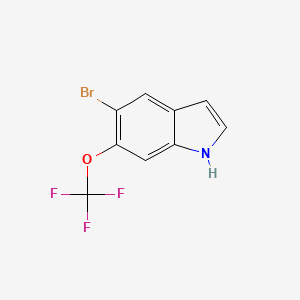

![1-[(2-Bromophenyl)-phenylmethyl]piperazine](/img/structure/B13894038.png)
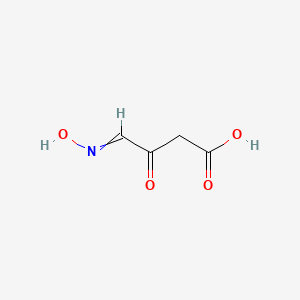
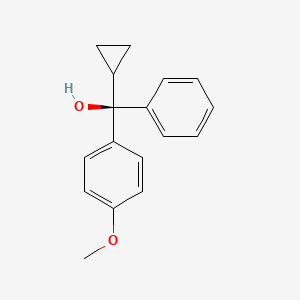
![Spiro[3.3]heptan-2-ylhydrazine dihydrochloride](/img/structure/B13894054.png)

